2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a combination of thiazole, pyridazine, and thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of thiourea with a suitable α-haloketone under acidic or basic conditions to form the thiazole ring.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone or a similar precursor.
Coupling of the Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, pyridazine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with multiple biological pathways makes it a versatile candidate for therapeutic development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
- **2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
- **2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its combination of multiple heterocyclic rings, which imparts a range of chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to materials science.
Properties
Molecular Formula |
C22H20N4OS3 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20N4OS3/c1-14-5-7-16(8-6-14)12-23-19(27)13-29-20-10-9-17(25-26-20)21-15(2)24-22(30-21)18-4-3-11-28-18/h3-11H,12-13H2,1-2H3,(H,23,27) |
InChI Key |
YIINGVSVKNSHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Origin of Product |
United States |
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